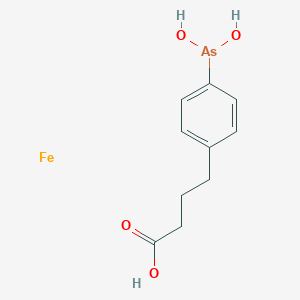
CID 71355239
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 71355239” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure, molecular weight, and other physicochemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71355239” involves specific chemical reactions and conditions. The detailed synthetic route includes the use of various reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using advanced techniques. The process involves continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in large quantities while maintaining its quality and consistency.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 71355239” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformation.
Major Products: The major products formed from these reactions are derivatives of compound “this compound” with altered chemical and physical properties. These derivatives are often used in further research and development.
Scientific Research Applications
Compound “CID 71355239” has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects. Additionally, the compound finds applications in industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of compound “CID 71355239” involves its interaction with specific molecular targets and pathways. The compound binds to these targets, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are studied using advanced techniques, such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds: Several compounds share structural similarities with “CID 71355239.” These include compounds with similar functional groups and molecular frameworks.
Comparison and Uniqueness: While similar compounds may exhibit comparable properties, “this compound” stands out due to its unique combination of chemical and physical characteristics. This uniqueness makes it a valuable compound for specific applications and research areas.
Properties
Molecular Formula |
Ca2Sn |
|---|---|
Molecular Weight |
198.87 g/mol |
InChI |
InChI=1S/2Ca.Sn |
InChI Key |
POCRBODWWRSSTH-UHFFFAOYSA-N |
Canonical SMILES |
[Ca].[Ca].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


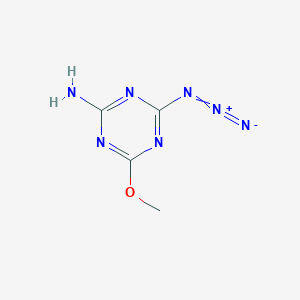
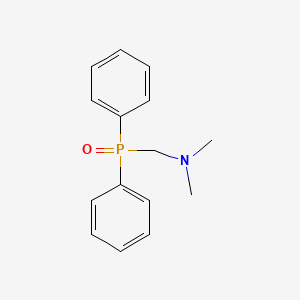
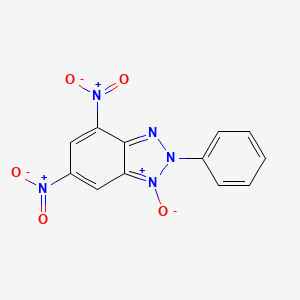
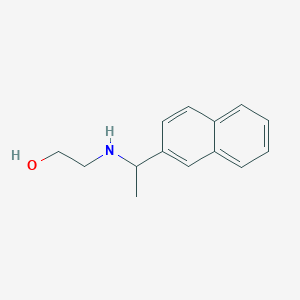
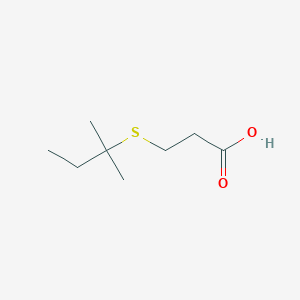
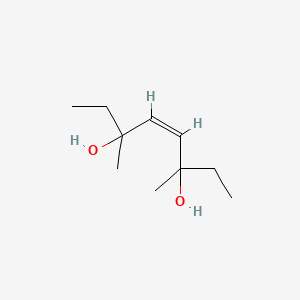
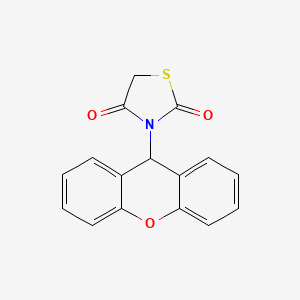
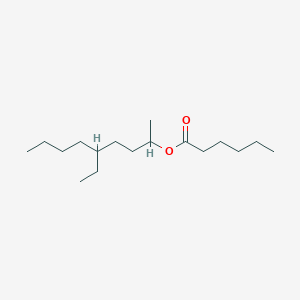
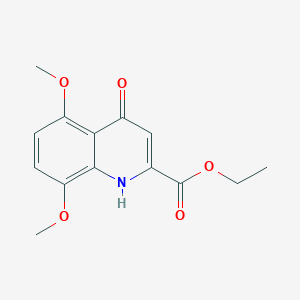
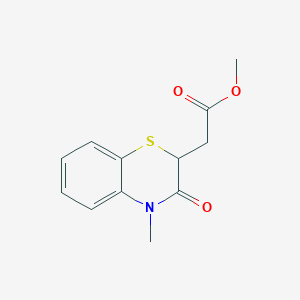

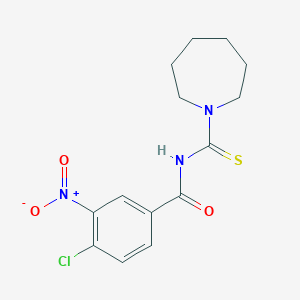
![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)
